

Application Note: Vilsmeier-Haack Formylation of 6-Bromoindole

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Compound of Interest

Compound Name: 6-Bromoindole-3-carbaldehyde

Cat. No.: B099375

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, yielding valuable indole-3-carboxaldehyde derivatives. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] The target compound, 6-bromo-1H-indole-3-carbaldehyde, is a key building block in drug discovery, particularly for developing new agents targeting cancer and neurological disorders.[2] The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent is then attacked by the electron-rich indole, leading to an iminium intermediate which, upon aqueous work-up, hydrolyzes to the final aldehyde.[1][4]

Reaction Data Summary

The following table summarizes representative reaction conditions and yields for the Vilsmeier-Haack formylation of 6-bromoindole and other indole derivatives for comparative analysis.

Indole Derivative	Reagents	Temperature (°C)	Time (h)	Yield (%)	Reference
6-Bromoindole	POCl ₃ , DMF	0 to 85	5	93	[5]
Indole	POCl ₃ , DMF	0 to 85	6	96	[1]
4-Methylindole	POCl ₃ , DMF	0 to 85	8	90	[1]
5-Methylindole	POCl ₃ , DMF	0 to 85	6	92	[1]
6-Chloroindole	POCl ₃ , DMF	Room Temp to 90	8	91	[5]

Detailed Experimental Protocol: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

This protocol is adapted from a documented synthetic method.[\[5\]](#)

Materials and Reagents:

- 6-Bromoindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Saturated sodium carbonate (Na₂CO₃) solution
- Deionized water
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Three-neck round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Heating mantle with temperature controller
- Büchner funnel and filter flask
- Standard glassware for workup

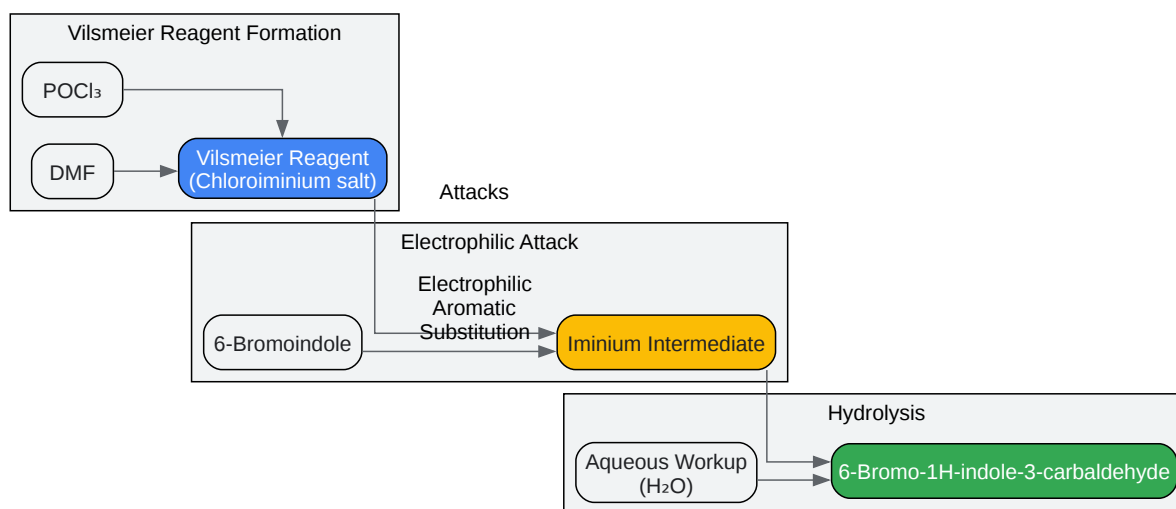
Procedure:

- Reaction Setup:
 - Place 10 g of 6-bromoindole into a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
 - Add 50 mL of N,N-dimethylformamide (DMF) to the flask to dissolve the 6-bromoindole.
 - Flush the system with argon or nitrogen to establish an inert atmosphere.
 - Cool the stirred solution to 0°C using an ice bath.
- Formation of Vilsmeier Reagent and Reaction:
 - Slowly add 1.2 equivalents of phosphorus oxychloride (POCl_3) to the cooled DMF solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
 - Following the stirring period at room temperature, heat the reaction mixture to 85°C using a heating mantle.

- Maintain the reaction at 85°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Product Isolation:
 - After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
 - Carefully and slowly quench the reaction by adding saturated sodium carbonate (Na_2CO_3) solution until the mixture is basic ($\text{pH} > 8$). Caution: This quenching is exothermic and may cause gas evolution.
 - Upon basification, a large amount of yellow solid will precipitate.
 - Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake thoroughly with cold deionized water.
 - Dry the collected solid under vacuum to yield 6-bromo-1H-indole-3-carbaldehyde (expected yield: ~12 g, 93%).^[5]

Visualizations

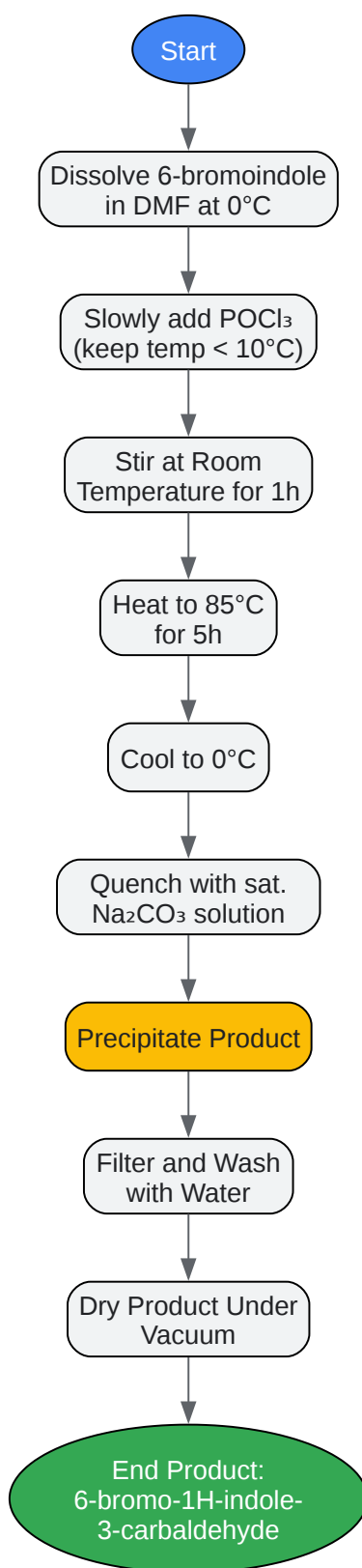
Reaction Mechanism Workflow



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Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.

Experimental Protocol Workflow



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Caption: Experimental workflow for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.

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